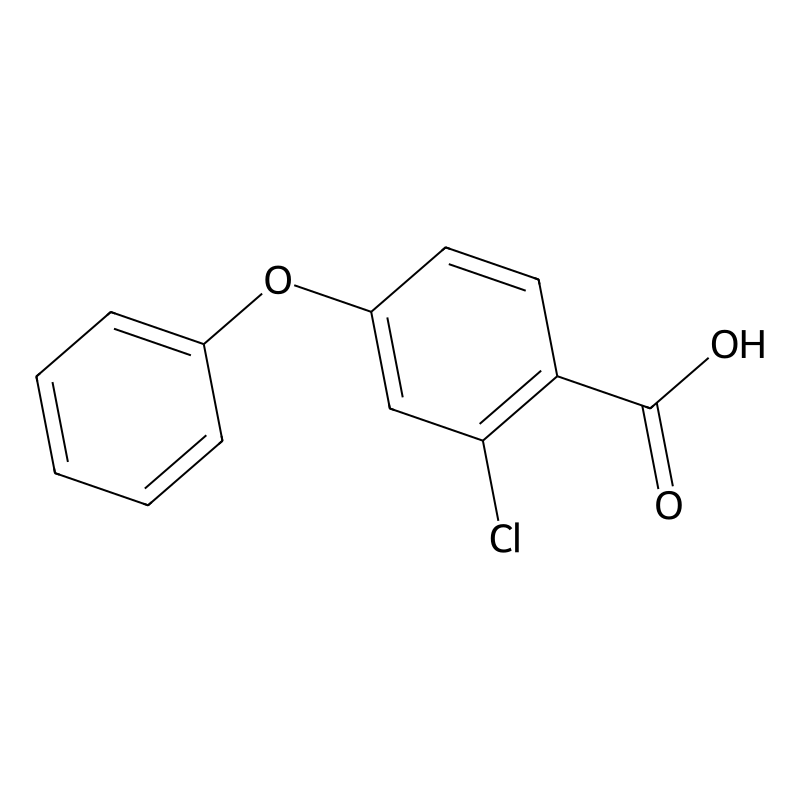

2-Chloro-4-phenoxybenzoic acid

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloro-4-phenoxybenzoic acid is an aromatic compound characterized by a phenoxy group attached to a benzoic acid framework, with a chlorine substituent at the second position. Its molecular formula is C13H10ClO3, and it has a molecular weight of approximately 250.67 g/mol. This compound appears as a white to slightly yellow crystalline solid and is known for its potential applications in various fields, including agriculture and pharmaceuticals.

The synthesis of 2-chloro-4-phenoxybenzoic acid typically involves the following methods:

- Nucleophilic Substitution: Reacting 4-chlorobenzoic acid with phenol in the presence of a base can yield the desired product.

- Electrophilic Aromatic Substitution: Chlorination of 4-phenoxybenzoic acid can be achieved using chlorinating agents under controlled conditions.

- Oxidative Dehalogenation: This method involves the use of specific enzymes or chemical oxidants to remove chlorine atoms from the aromatic ring .

2-Chloro-4-phenoxybenzoic acid finds applications in:

- Agriculture: As a herbicide for controlling broadleaf weeds.

- Pharmaceuticals: Potentially as an intermediate in the synthesis of bioactive compounds.

- Research: Used in studies focused on biodegradation and environmental chemistry due to its persistence and breakdown products .

Studies on interaction mechanisms involving 2-chloro-4-phenoxybenzoic acid have primarily focused on its degradation pathways and metabolic transformations. Research indicates that it can be metabolized by microbial communities, leading to the formation of various metabolites such as 2,4-dihydroxybenzoic acid and related phenolic compounds . These interactions highlight its environmental impact and potential toxicity.

Several compounds share structural similarities with 2-chloro-4-phenoxybenzoic acid, including:

These compounds are unique in their substituents and resulting biological activities, which can influence their applications in different fields.